![molecular formula C15H15O3P B12530457 Acetic acid, [(diphenylphosphino)oxy]-, methyl ester CAS No. 820961-77-1](/img/structure/B12530457.png)
Acetic acid, [(diphenylphosphino)oxy]-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, [(diphenylphosphino)oxy]-, methyl ester is a chemical compound with the molecular formula C15H15O3P. It is an ester derivative of acetic acid and contains a diphenylphosphino group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [(diphenylphosphino)oxy]-, methyl ester typically involves the reaction of diphenylphosphine oxide with methyl acetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the ester bond. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as tetrahydrofuran, for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction would involve optimizing the reaction conditions to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
Acetic acid, [(diphenylphosphino)oxy]-, methyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation would yield phosphine oxides, while reduction would produce alcohols.
科学的研究の応用
Acetic acid, [(diphenylphosphino)oxy]-, methyl ester has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research into its potential medicinal applications is ongoing, particularly in the development of new drugs and therapeutic agents.
作用機序
The mechanism of action of acetic acid, [(diphenylphosphino)oxy]-, methyl ester involves its ability to act as a ligand and form complexes with various metal ions. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed.
類似化合物との比較
Similar Compounds
Diphenylphosphine oxide: A related compound that lacks the ester group but shares the diphenylphosphino moiety.
Methyl acetate: A simpler ester that lacks the diphenylphosphino group.
Triphenylphosphine: Another organophosphorus compound with three phenyl groups attached to the phosphorus atom.
Uniqueness
Acetic acid, [(diphenylphosphino)oxy]-, methyl ester is unique due to the presence of both the ester and diphenylphosphino groups in its structure. This combination imparts distinct reactivity and coordination properties, making it valuable in various chemical applications.
特性
CAS番号 |
820961-77-1 |
|---|---|
分子式 |
C15H15O3P |
分子量 |
274.25 g/mol |
IUPAC名 |
methyl 2-diphenylphosphanyloxyacetate |
InChI |
InChI=1S/C15H15O3P/c1-17-15(16)12-18-19(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,12H2,1H3 |
InChIキー |
WAASHXBRGIPPAO-UHFFFAOYSA-N |
正規SMILES |
COC(=O)COP(C1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(Cyclohexylmethyl)-3-ethenyl-5-[4-(methylsulfanyl)phenyl]-1H-pyrazole](/img/structure/B12530380.png)
![6,7-difluoro-2-(4-propylcyclohexyl)-2,3-dihydro-1H-cyclopenta[b]naphthalene](/img/structure/B12530387.png)
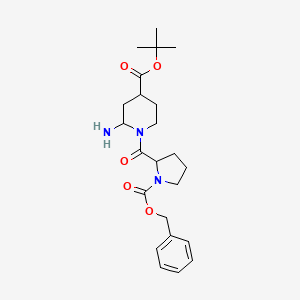

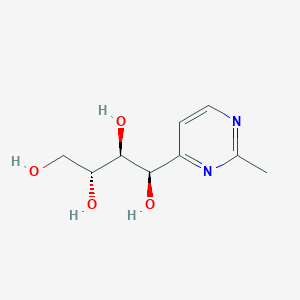
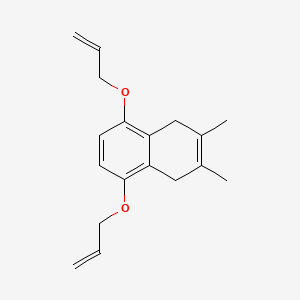
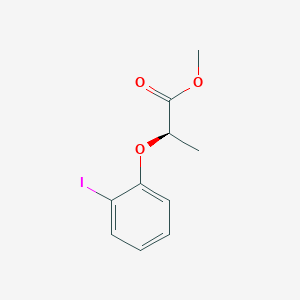
![Phosphonic acid, [2-(phenylseleno)ethyl]-, diethyl ester](/img/structure/B12530439.png)
![Acetic acid, 2-[4-(acetylamino)phenyl]-1-[4-[2-[4-(acetylamino)phenyl]diazenyl]phenyl]hydrazide](/img/structure/B12530444.png)
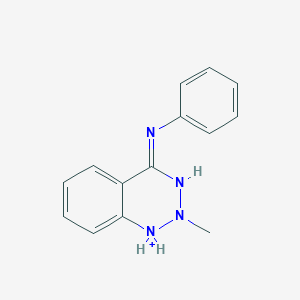
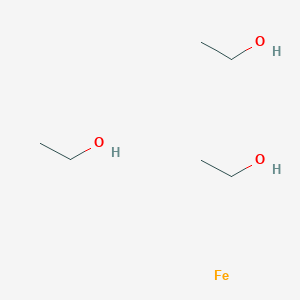
![Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N,N'-dimethyl-N'-2-propynyl-](/img/structure/B12530454.png)

